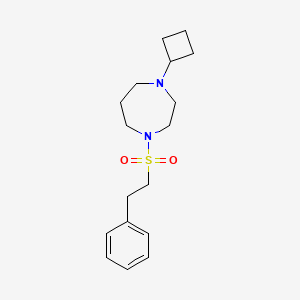

1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-cyclobutyl-4-(2-phenylethylsulfonyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c20-22(21,15-10-16-6-2-1-3-7-16)19-12-5-11-18(13-14-19)17-8-4-9-17/h1-3,6-7,17H,4-5,8-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYISFHIJXHGWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the cyclobutyl and phenethylsulfonyl precursors. The cyclobutyl ring can be synthesized through cycloaddition reactions, while the phenethylsulfonyl group is introduced via sulfonation reactions. The final step involves the formation of the diazepane ring through cyclization reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to sulfides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted diazepanes.

Scientific Research Applications

1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- 1-Cyclobutyl-4-(phenylsulfonyl)-1,4-diazepane

- 1-Cyclobutyl-4-(methylsulfonyl)-1,4-diazepane

- 1-Cyclobutyl-4-(ethylsulfonyl)-1,4-diazepane

Uniqueness: 1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane is unique due to the presence of the phenethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired .

Biological Activity

1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The compound features a diazepane ring, which is known for influencing central nervous system (CNS) activity and other pharmacological effects.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H18N2O2S |

| Molecular Weight | 278.36 g/mol |

| Solubility | Soluble in DMSO and ethanol |

The mechanism of action of this compound involves several pathways:

- GABAergic Modulation : The compound may enhance GABA receptor activity, leading to anxiolytic effects.

- Serotonergic Influence : It could modulate serotonin levels, which is crucial for mood regulation.

- Inhibition of Enzymatic Activity : There are indications that this compound might inhibit certain enzymes involved in neurotransmitter metabolism.

Pharmacological Effects

Research indicates several potential pharmacological effects:

- Anxiolytic Effects : Studies suggest that the compound exhibits significant anxiolytic properties, making it a candidate for anxiety disorder treatments.

- Antidepressant Activity : Preliminary data show promise in alleviating symptoms of depression.

- Neuroprotective Effects : The compound may provide neuroprotection against oxidative stress and neuroinflammation.

Case Study 1: Anxiolytic Effects in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in reduced anxiety-like behavior in elevated plus-maze tests. The results indicated a dose-dependent response with significant differences compared to control groups.

Case Study 2: Impact on Depression-like Symptoms

In another study focusing on chronic mild stress models, the compound showed a significant reduction in depression-like behaviors as measured by the forced swim test. This suggests potential antidepressant properties worth further exploration.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- A study published in the Journal of Medicinal Chemistry highlighted its ability to cross the blood-brain barrier effectively, enhancing its CNS effects.

- Research findings from Pharmacology Biochemistry and Behavior indicated that the compound's sulfonamide group plays a crucial role in its interaction with neurotransmitter receptors.

Q & A

Q. What are the common synthetic routes for 1-Cyclobutyl-4-(phenethylsulfonyl)-1,4-diazepane, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step processes:

- Step 1 : Formation of the diazepane ring via cyclization of a diamine precursor under basic conditions (e.g., using K₂CO₃ or NaH as a base in acetonitrile or DMF) .

- Step 2 : Sulfonylation of the diazepane nitrogen using phenethylsulfonyl chloride. This step requires controlled temperature (0–25°C) and anhydrous conditions to avoid side reactions .

- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane or chloroform/methanol gradients) to isolate the target compound .

Critical factors include solvent choice (polar aprotic solvents enhance reactivity), catalyst selection (e.g., pyridine for acid scavenging), and stoichiometric control of sulfonylating agents .

Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the diazepane ring conformation, cyclobutyl geometry, and sulfonyl group placement. For example, the cyclobutyl protons appear as distinct multiplets in the 2.0–3.0 ppm range .

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, particularly for the strained cyclobutyl ring .

- Density Functional Theory (DFT) : Computes electronic properties (e.g., HOMO-LUMO gaps) and validates stereochemistry. Hybrid functionals like B3LYP are recommended for accuracy .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Receptor Binding Assays : Screen for affinity at targets like neurokinin-1 or calcium channels, given structural similarities to diazepane derivatives with vasorelaxant and receptor-modulating activity .

- Enzyme Inhibition Studies : Test against proteases or kinases, leveraging the sulfonyl group’s electrophilic properties .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Substituent Variation : Compare cyclobutyl (current compound) with analogs like benzyl (), fluorobenzyl (), or dichlorophenyl () to assess steric/electronic effects on receptor binding .

- Sulfonyl Group Modification : Replace phenethylsulfonyl with thiophene- or imidazole-sulfonyl groups to modulate lipophilicity and target engagement .

- Quantitative SAR (QSAR) : Use DFT-derived descriptors (e.g., Mulliken charges) to correlate electronic properties with bioactivity data .

Q. How should researchers resolve contradictions in experimental data, such as divergent biological activity across assays?

- Meta-Analysis : Compare results across cell lines or assay conditions. For example, discrepancies in cytotoxicity may arise from differential expression of molecular targets (e.g., calcium channels vs. kinases) .

- Computational Validation : Perform molecular docking to verify binding poses against conflicting targets (e.g., neurokinin-1 vs. GABA receptors) .

- Dose-Response Refinement : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum content) to minimize variability .

Q. What strategies enhance the enantiomeric purity of this compound during synthesis?

- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams during cyclization to control stereochemistry .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts in key steps .

- Chiral Chromatography : Employ HPLC with cellulose-based columns (e.g., Chiralpak®) for enantiomer separation .

Q. How can computational modeling predict off-target interactions or toxicity risks?

- Molecular Dynamics Simulations : Simulate binding to cytochrome P450 enzymes to assess metabolic stability and potential hepatotoxicity .

- Pharmacophore Mapping : Identify structural motifs (e.g., sulfonyl group) associated with hERG channel inhibition using tools like Schrödinger’s Phase .

- ADME Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP and topological polar surface area .

Methodological Considerations

Q. What are the best practices for optimizing reaction yields in large-scale synthesis?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer during sulfonylation and cyclization steps .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- CRISPR/Cas9 Knockout Models : Delete putative targets (e.g., neurokinin-1 receptor) in cell lines to confirm functional dependency .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors/enzymes .

- Transcriptomic Profiling : RNA-seq analysis post-treatment identifies downstream pathways (e.g., apoptosis or inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.